N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a phenylpropanamide side chain. The compound’s molecular formula is C₁₇H₁₈N₄O₂, with a calculated molecular weight of 310.36 g/mol and a predicted LogP (octanol-water partition coefficient) of 2.8 (estimated via fragment-based methods).
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-13(21(2)20-11)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGXNJRMWUISHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) glycohydrolase (PARG) . PARG is an enzyme that catalyzes the hydrolysis of the O-glycosidic linkages of ADP-ribose polymers, reversing the effects of poly (ADP-ribose) polymerases (PARPs). PARPs are involved in the repair of single-strand DNA breaks.
Mode of Action
The compound acts as a potent and selective inhibitor of PARG. By inhibiting PARG, it prevents the hydrolysis of ADP-ribose polymers, thereby enhancing the effects of PARPs. This leads to an increase in the repair of single-strand DNA breaks.
Biochemical Pathways
The compound affects the DNA repair pathway . By inhibiting PARG, it enhances the activity of PARPs, which are involved in the repair of single-strand DNA breaks. This can lead to increased DNA repair and potentially influence cell survival and genomic stability.
Result of Action
The inhibition of PARG by this compound leads to enhanced activity of PARPs, resulting in increased repair of single-strand DNA breaks. This can potentially influence cell survival and genomic stability.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body. Additionally, its thermal stability can impact its storage and handling
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (referred to as Compound A) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular characteristics:
- Molecular Formula : C13H15N7O
- Molecular Weight : 269.31 g/mol
- CAS Number : 956742-43-1
The compound features a pyrazole ring, an oxadiazole moiety, and a phenylpropanamide structure, which are known to contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrazole and oxadiazole moieties exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of Compound A are summarized below.
Anticancer Activity
Research has shown that derivatives of pyrazole can significantly inhibit cancer cell proliferation. For instance:
- Mechanism : Compounds similar to Compound A have been reported to modulate autophagy and inhibit the mTORC1 pathway, leading to increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that pyrazole derivatives exhibited submicromolar antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents.
Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties:
- Mechanism : These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs .
Antimicrobial Activity
The antimicrobial potential of Compound A has been explored through various studies:
- Mechanism : Pyrazole compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Case Study : Compounds tested against Bacillus subtilis and E. coli demonstrated significant inhibition at concentrations around 40 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural characteristics. Variations in substituents on the pyrazole ring or oxadiazole can lead to significant changes in potency and selectivity:
- Key Findings : Modifications at the 3-position of the phenyl ring or the nitrogen atoms in the pyrazole ring can enhance biological activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The incorporation of the 1,3-dimethyl-1H-pyrazole fragment enhances these effects by potentially modulating key signaling pathways involved in cancer progression .
1.2 Anti-inflammatory Properties
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, suggesting that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
1.3 Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including resistant strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Agricultural Applications
2.1 Pesticidal Properties
The unique structure of this compound has led to investigations into its potential as a pesticide. Research indicates that similar oxadiazole derivatives can act as effective herbicides or insecticides by targeting specific biochemical pathways in pests while minimizing toxicity to non-target organisms .
2.2 Plant Growth Regulation
Some studies have suggested that this compound may influence plant growth and development by acting as a growth regulator. Its application could enhance crop yields and stress resistance, making it a candidate for further exploration in sustainable agriculture practices .
Material Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. The presence of the pyrazole and oxadiazole groups can enhance the chemical resistance and durability of polymers used in various applications .
3.2 Nanotechnology
In nanotechnology, this compound has potential applications in the synthesis of nanomaterials with specific functionalities. Its unique properties may allow for the development of nanocarriers for drug delivery systems or as components in sensors due to their electronic characteristics .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro | Cancer therapy |
| Investigation of Anti-inflammatory Effects | Reduced levels of inflammatory markers in animal models | Treatment of inflammatory diseases |
| Pesticidal Efficacy Study | Effective against common agricultural pests with low toxicity to beneficial insects | Sustainable agriculture |
| Polymer Composite Research | Enhanced mechanical properties in polymer blends incorporating the compound | Development of advanced materials |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, three structurally related compounds are analyzed (Table 1).
Table 1: Structural and Predicted Physicochemical Comparisons
Key Differentiators
Core Structure and Electronic Properties: The target compound’s 1,3,4-oxadiazole-pyrazole fusion creates a planar, electron-deficient core, favoring π-π stacking and dipole interactions in biological systems. Compound lacks an oxadiazole ring, relying on a pyrazole-propanamide scaffold. Its 4-methoxyphenyl group enhances polarity, reducing LogP compared to the target compound.
Substituent Effects on Pharmacokinetics: The 1,3-dimethylpyrazole in the target compound likely improves metabolic stability by hindering cytochrome P450-mediated oxidation. Compound ’s 2-methylphenyl and sulfanyl groups may increase molecular weight (449.52 g/mol) and reduce blood-brain barrier penetration.
Synthetic Accessibility :
- The target compound’s synthesis involves straightforward coupling of preformed oxadiazole and pyrazole intermediates. Compound ’s dual oxadiazole-sulfanyl architecture requires multistep regioselective reactions, complicating scalability. Compound ’s methoxy and methylphenyl groups are commercially available, simplifying derivatization.
Research Implications
- Target Compound : Its balanced LogP and moderate molecular weight suggest favorable oral bioavailability. The dimethylpyrazole may reduce off-target metabolism, making it a candidate for kinase or protease inhibitor development.
- Compound : The sulfanyl group and dual oxadiazole rings could enhance binding to cysteine-rich enzymes (e.g., dehydrogenases) but may limit solubility.
Preparation Methods
Synthesis of the Pyrazole Moiety
The 1,3-dimethylpyrazole-5-carboxylic acid serves as the foundational precursor. Two primary methods are documented:
Vilsmeier-Haack Formylation
1,3-Dimethylpyrazole is treated with the Vilsmeier-Haack reagent (POCl₃/DMF) at 80–90°C to yield 1,3-dimethylpyrazole-5-carbaldehyde. Subsequent oxidation with KMnO₄ in aqueous pyridine converts the aldehyde to the carboxylic acid (85–90% yield).
Reaction Conditions :
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Reagents : POCl₃, DMF, KMnO₄.
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Temperature : 80–90°C (formylation), 25°C (oxidation).
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Key Intermediate : 1,3-Dimethylpyrazole-5-carboxylic acid.
Direct Carboxylic Acid Synthesis
Ethyl 1,3-dimethylpyrazole-5-carboxylate is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to afford the carboxylic acid. This method avoids oxidation steps but requires ester precursors.
Formation of the 1,3,4-Oxadiazole Ring
The carboxylic acid is converted to the carbohydrazide, followed by cyclization to the oxadiazole.
Hydrazide Formation
1,3-Dimethylpyrazole-5-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the acid chloride, which is treated with hydrazine hydrate to yield 1,3-dimethylpyrazole-5-carbohydrazide.
Reaction Conditions :
-
Reagents : SOCl₂, hydrazine hydrate.
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Yield : 75–80%.
Cyclization to Oxadiazole
The carbohydrazide undergoes cyclization using trimethyl orthoformate (TMOF) or cyanogen bromide (BrCN) under acidic conditions (HCl or H₂SO₄).
Optimization :
Acylation to Form the Propanamide Group
The oxadiazol-2-amine is acylated with 3-phenylpropanoyl chloride.
Coupling Reaction
3-Phenylpropanoyl chloride is synthesized by treating 3-phenylpropanoic acid with SOCl₂. The oxadiazol-2-amine is then coupled with the acid chloride using HBTU or EDC/HOBt in dichloromethane (DCM).
Conditions :
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Base : Triethylamine (TEA).
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Yield : 70–75%.
Microwave-Assisted Acylation
Microwave irradiation (100°C, 20 min) reduces reaction time and improves yield to 85%.
Comparative Analysis of Methods
Optimization and Yield Considerations
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Oxadiazole Cyclization : Using BrCN instead of TMOF reduces toxicity but requires careful handling.
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Acylation : Microwave methods enhance efficiency but demand specialized equipment.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Q & A
Q. What is the synthetic methodology for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide?
The synthesis typically involves coupling 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol with a substituted alkyl halide (e.g., RCH2Cl) in the presence of K2CO3 and DMF at room temperature . This nucleophilic substitution reaction requires precise stoichiometric ratios (e.g., 1.1 mmol alkyl halide per 1 mmol oxadiazole-thiol) to minimize side products. Post-reaction purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs NMR spectroscopy (1H and 13C) to confirm proton environments and carbon frameworks, with aromatic protons in the phenyl and pyrazole moieties appearing as distinct multiplet signals (δ 7.2–7.6 ppm and δ 6.2–6.5 ppm, respectively) . Mass spectrometry (ESI-MS) provides molecular ion peaks matching the theoretical molecular weight (e.g., m/z 353.4 for C17H17N5O2) . For crystallographic confirmation, X-ray diffraction with programs like SHELXL refines unit cell parameters (e.g., monoclinic symmetry, a = 20.54 Å) to resolve bond angles and spatial arrangements .
Q. What preliminary biological screening methods are used to assess its activity?
Standard assays include:
- Enzyme inhibition : Testing against targets like α-glucosidase or lipoxygenase (LOX) via spectrophotometric methods (IC50 values reported in µM ranges) .
- Receptor binding : Radioligand displacement assays to measure affinity for kinases or GPCRs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Design of Experiments (DoE) frameworks, such as factorial designs, systematically vary parameters like temperature (25–60°C), solvent polarity (DMF vs. THF), and base strength (K2CO3 vs. NaH). For example, increasing temperature to 40°C accelerates thiolate ion formation, improving coupling efficiency by 15–20% . In-line FTIR monitors intermediate formation in real time, reducing byproduct generation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Dynamic NMR : Assess rotational barriers in prochiral groups (e.g., dimethylpyrazole) causing peak splitting .
- 2D-COSY/HMBC : Correlate ambiguous proton signals with adjacent carbons to assign substituent positions .
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify misassignments .
Q. What computational strategies predict bioactivity based on structural modifications?
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donor/acceptor counts. For example, introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances LOX inhibition (R² = 0.89 in regression models) . Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites, with docking scores correlating to experimental IC50 values (Pearson’s r = -0.76) .
Q. How does the compound interact with specific biological targets at the molecular level?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) to enzymes like cyclooxygenase-2 (COX-2), revealing entropy-driven interactions . Site-directed mutagenesis of target proteins (e.g., replacing Ser530 with alanine in COX-2) confirms hydrogen bonding and hydrophobic interactions critical for inhibition .
Q. What strategies evaluate chemical stability under varying conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify labile bonds (e.g., oxadiazole ring hydrolysis) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; quantify decomposition products using LC-QTOF .
Q. How can synergistic effects with other therapeutics be investigated?
Combinatorial screening in antimicrobial assays (e.g., checkerboard method) determines fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤ 0.5) is observed with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced membrane permeability .
Q. What advanced techniques validate target engagement in cellular models?
Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Western blotting detects stabilized target proteins (e.g., HSP90) at higher melting temperatures . Click chemistry with azide-tagged probes enables fluorescence imaging of intracellular target localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
